BENGHE Foundational & Exploratory

Check Availability & Pricing

"1-Thiazol-4-YL-ethylamine" chemical structure
and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Thiazol-4-YL-ethylamine

Cat. No.: B1370017

An In-Depth Technical Guide to 1-(Thiazol-4-yl)ethylamine: A Key Building Block in Modern
Drug Discovery

Introduction

1-(Thiazol-4-yl)ethylamine is a heterocyclic organic compound that has garnered significant
interest within the pharmaceutical and medicinal chemistry sectors. As a chiral amine featuring
a thiazole nucleus, it serves as a crucial building block in the synthesis of complex molecular
architectures destined for therapeutic applications. The thiazole ring, a five-membered aromatic
heterocycle containing both sulfur and nitrogen, is a well-established pharmacophore found in
a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties and
ability to engage in various non-covalent interactions make it a privileged scaffold in drug
design. This guide provides a comprehensive overview of the chemical structure, synthesis,
properties, and applications of 1-(Thiazol-4-yl)ethylamine for researchers, scientists, and
professionals in drug development.

Chemical Identity and Structure

The structural foundation of 1-(Thiazol-4-yl)ethylamine consists of an ethylamine substituent at
the fourth position of a 1,3-thiazole ring. The amine group is located on the first carbon of the
ethyl chain (the a-carbon), which is a chiral center. This chirality is of paramount importance in
drug development, as stereoisomers often exhibit different pharmacological and toxicological
profiles.
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The precise identification of this compound is critical for reproducibility in research and
manufacturing. The primary identifier is its CAS (Chemical Abstracts Service) number, which is
unique to this specific chemical substance.

Identifier Value

Compound Name 1-(Thiazol-4-yl)ethylamine

1-(1,3-Thiazol-4-yl)ethan-1-amine, 4-(1-

Synonyms Aminoethyl)thiazole

CAS Number 885279-02-7[3]

Molecular Formula CsHsN2S[4][5]

Molecular Weight 128.20 g/mol [4][5]

IUPAC Name 1-(1,3-Thiazol-4-yl)ethan-1-amine

SMILES CC(N)C1=CSC=N1

inChi INChl=1S/C5H8N2S/c1-4(6)5-3-8-2-7-5/h2-

4H,6H2,1H3

InChlKey YHQRMABVAYJSLQ-UHFFFAOYSA-N

Synthetic Approaches

The synthesis of 1-(Thiazol-4-yl)ethylamine can be accomplished through various synthetic
routes. A common and logical approach involves the reductive amination of a corresponding
ketone precursor, 4-acetylthiazole. This method is widely used in medicinal chemistry for its
reliability and control over the introduction of the amine functionality.

Protocol: Synthesis via Reductive Amination of 4-
Acetylthiazole

This two-step protocol outlines a representative synthesis. The first step is the formation of an
imine or enamine intermediate from 4-acetylthiazole and an ammonia source, followed by in-
situ reduction to the desired primary amine.
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Step 1: Imine Formation and In-Situ Reduction

Reaction Setup: To a solution of 4-acetylthiazole (1.0 eq) in a suitable solvent such as
methanol (MeOH) or ethanol (EtOH) at room temperature, add ammonium acetate (NHsOAc,
5-10 eq) or another ammonia source.

Reductant Addition: Once the 4-acetylthiazole is fully dissolved, add a reducing agent such
as sodium cyanoborohydride (NaBH3CN, 1.5-2.0 eq) or sodium triacetoxyborohydride
(NaBH(OACc)s, 1.5-2.0 eq) portion-wise. The choice of a milder reducing agent like NaBH3CN
is crucial as it selectively reduces the iminium ion in the presence of the ketone, minimizing
side reactions.

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Quenching: Carefully quench the reaction by the slow addition of an aqueous
acid solution (e.g., 1M HCI) to neutralize the excess reducing agent and hydrolyze any
remaining imine.

Extraction: Basify the agueous solution with a base (e.g., NaOH or Na2=COs) to a pH of >10
to deprotonate the amine. Extract the product into an organic solvent such as
dichloromethane (DCM) or ethyl acetate (EtOAC).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield pure 1-(Thiazol-4-yl)ethylamine.

Causality Behind Experimental Choices:

e Solvent: Methanol or ethanol are chosen for their ability to dissolve both the reactants and
the borohydride reducing agents.

e Ammonia Source: Ammonium acetate serves as both an ammonia source and a mild acidic
catalyst to promote imine formation.
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e Reducing Agent: Sodium cyanoborohydride is effective at a pH range of 6-7, which is ideal
for reductive amination. It is stable enough to not reduce the ketone starting material but
reactive enough to reduce the iminium ion intermediate as it forms.

4-Acetylthiazole

NHsOAc, NaBHsCN
in MeOH

Reductive Amination
(Imine formation & reduction)

Aqueous Work-up

e Column Chromatography

1-(Thiazol-4-yl)ethylamine

Click to download full resolution via product page

Caption: Reductive amination workflow for the synthesis of 1-(Thiazol-4-yl)ethylamine.

Applications in Research and Drug Development

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in drugs for a wide
range of diseases.[1] Its incorporation into a molecule can enhance binding affinity to biological
targets, improve metabolic stability, and modulate physicochemical properties. 1-(Thiazol-4-
ylethylamine is a particularly valuable building block because it combines the privileged
thiazole scaffold with a chiral primary amine, a functional group essential for forming salt
bridges and hydrogen bonds with protein targets.

Key Therapeutic Areas:

e Oncology: Many kinase inhibitors incorporate heterocyclic rings to interact with the ATP-
binding pocket of kinases. The thiazole ring can act as a hinge-binder, a common motif in
kinase inhibitor design.[6]

o Antimicrobial Agents: The thiazole ring is a key component of the penam and cephem
skeletons of penicillin and cephalosporin antibiotics. Novel thiazole derivatives continue to be
explored as potential antibacterial and antifungal agents.[2][7][8]

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1370017?utm_src=pdf-body-img
https://www.nbinno.com/article/other-organic-chemicals/the-essential-role-of-thiazole-in-pharmaceutical-drug-discovery-se
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d5ra04425a
https://www.mdpi.com/1422-0067/23/14/7688
https://www.chemimpex.com/products/25723
http://nanobioletters.com/wp-content/uploads/2022/03/LIANBS122.032.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam
feature a thiazole ring, highlighting its utility in developing agents that target inflammatory
pathways.[1]

o Neuroscience: Thiazole-containing compounds have been investigated for their activity on
central nervous system targets. For instance, MTEP is a known negative allosteric modulator
of the mGIlu5 receptor.[9]

The presence of the chiral amine allows for the diastereoselective synthesis of more complex
molecules, which is critical as the stereochemistry of a drug can profoundly impact its efficacy
and safety.
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Caption: Relationship between molecular features and potential biological applications.

Conclusion
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1-(Thiazol-4-yl)ethylamine stands out as a high-value building block for the synthesis of novel
therapeutic agents. Its structure, combining a privileged thiazole heterocycle with a chiral
primary amine, offers a versatile platform for creating compounds with diverse pharmacological
activities. A thorough understanding of its chemical identity, synthetic routes, and the functional
role of its structural components is essential for its effective application in modern drug
discovery and development. The protocols and insights provided in this guide serve as a
foundational resource for researchers aiming to leverage this potent scaffold in their scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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